N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-14-5-2-12(3-6-14)15-9-20-18(22-15)10-21-19(23)13-4-7-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIZUEULOPMPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . These cell lines are often used in research to study the effects of potential anticancer agents.
Mode of Action
The compound interacts with these cancer cell lines and exhibits cytotoxic activity. It has been found to reduce Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells.
Biochemical Pathways
The compound affects the cell cycle, specifically inducing arrest in the G2-M phase . This is a critical phase of the cell cycle where the cell prepares for mitosis or meiosis. By arresting the cell cycle at this stage, the compound prevents the cancer cells from dividing and proliferating.
Result of Action
The compound has shown potent anticancer activity against the Hep3B cancer cell line. In cell cycle analysis, it induced arrest in the G2-M phase in a value of 8.07%, which was very close to the activity of doxorubicin (7.4%). These results indicate that the compound has potent and promising antitumor activity.
Analyse Des Réactions Chimiques
Amide Bond Formation
The amide linkage in the target compound is central to its structure. Key synthesis steps involve coupling benzo[d] dioxole-5-carboxylic acid with the amine-containing imidazole intermediate.
-
Activation of Carboxylic Acid :
The carboxylic acid is activated using oxalyl chloride (ClCO)₂ in dichloromethane (DCM) with catalytic DMF, forming the acid chloride . -
Amine Coupling :
The acid chloride reacts with N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)amine under basic conditions (e.g., triethylamine, Et₃N) in DCM or THF .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid activation | Oxalyl chloride, DCM, DMF | >90% | |
| Amide formation | Et₃N, THF, 0°C → RT | 75–85% |
Functionalization of the Imidazole Side Chain
The methylene linker (–CH₂–) between the imidazole and amide groups is introduced via nucleophilic substitution or reductive amination:
-
Mannich Reaction :
Formaldehyde and ammonium chloride facilitate the coupling of the imidazole with benzodioxole-carboxamide. -
Reductive Amination :
Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate formed between the aldehyde and amine.
Stability and Degradation Pathways
-
Hydrolysis :
The amide bond undergoes hydrolysis under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions: -
Oxidation :
The benzodioxole ring is resistant to mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions (e.g., KMnO₄).
Stability Data :
| Condition | Degradation (%) | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | 95% (24 h) | 2.1 h |
| pH 13 (NaOH) | 88% (24 h) | 3.5 h |
Suzuki-Miyaura Coupling (Hypothetical Pathway)
While not explicitly reported for this compound, analogous imidazole derivatives undergo aryl coupling using Pd catalysts :Hypothetical Optimization :
| Catalyst | Ligand | Yield (Model System) |
|---|---|---|
| Pd(dppf) | XPhos | 72% |
Comparaison Avec Des Composés Similaires
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and biological activities:
Key Structural and Functional Differences
In contrast, BNBC () contains a bromine atom and naphthyl group, increasing hydrophobicity and STING-binding affinity. Compound 15 () incorporates a trifluoromethyl benzyl ether and guanidino group, improving solubility and targeting parasitic enzymes.
Linker and Flexibility :
- The methylene bridge in the target compound offers moderate rigidity compared to the ethyl linker in ’s furan-imidazole analog, which may improve conformational adaptability for target binding.
Thermal Stability :
- Benzimidazole-carboxamides in exhibit melting points >300°C, suggesting high thermal stability. While the target compound’s melting point is unreported, its structural similarity implies comparable stability.
Synthetic Routes :
- The target compound’s synthesis may parallel ’s one-pot reductive cyclization method using sodium dithionite, though its specific pathway remains undefined.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with imidazole intermediates. Key steps include:
- Imidazole ring formation : Cyclization of 4-methoxyphenyl-substituted precursors using ammonium acetate or urea under reflux .
- Carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazole-methylamine and benzo[d][1,3]dioxole-5-carboxylic acid .
- Optimization : Solvent choice (DMF or DCM), temperature control (0–25°C for coupling), and catalyst use (e.g., DMAP) improve yields to >75% . Characterization via HPLC, NMR, and HRMS ensures purity (>95%) and structural confirmation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Initial screening should focus on:
- Enzyme inhibition : Fluorescence-based assays (e.g., elastase or kinase inhibition) using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for elastase) .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins like DNA topoisomerases .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations to assess IC₅₀ values .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
Systematic modifications include:
- Substituent variation : Replacing the 4-methoxyphenyl group on the imidazole with halogens (e.g., Cl, F) or bulkier groups (e.g., cyclopentyl) to assess steric/electronic effects .
- Scaffold hopping : Replacing benzo[d][1,3]dioxole with quinoline or thiadiazole moieties to compare activity profiles .
- Bioisosteric replacement : Swapping the carboxamide linker with sulfonamide or urea groups to modulate solubility and binding .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across assays) be resolved?
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Assay standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches .
- Orthogonal validation : Confirm results with alternative methods (e.g., SPR alongside fluorescence assays) .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to identify binding poses and potential off-target interactions .
Q. What computational methods are effective for predicting biological targets and mechanisms?
- Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to study binding stability and conformational changes in enzyme complexes .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) using ADMETlab 2.0 .
Q. How can reaction byproducts during synthesis be minimized, and how are they characterized?
- Byproduct minimization : Use scavenger resins (e.g., polymer-bound isocyanate) or gradient chromatography for purification .
- Characterization : LC-MS/MS identifies common byproducts (e.g., hydrolyzed carboxamide or demethylated intermediates) .
- Mechanistic studies : Monitor reaction progress via in situ FTIR to detect intermediates and optimize stepwise conditions .
Comparative Analysis of Structural Analogs
| Compound | Key Structural Features | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | Benzo[d][1,3]dioxole + 4-MeO-phenyl-imidazole | Elastase inhibition: 2.3 µM | |
| N-(3-chloro-4-methylphenyl)-... | Chlorophenyl + cyclopentylpropanamido | Anticancer (HeLa): 8.7 µM | |
| 1-(4-(2-Methoxyethoxy)benzyl)... | Methoxyethoxybenzyl + aminoimidazole | Kinase inhibition: 0.9 µM |
Key Methodological Takeaways
- Synthesis : Prioritize carbodiimide-mediated coupling and cyclization under inert atmospheres.
- Assays : Combine SPR with fluorescence-based readouts for robust activity validation.
- Computational Tools : Use docking and MD simulations to resolve mechanistic ambiguities.
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